![molecular formula C14H15N3O5S B12218377 3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid](/img/structure/B12218377.png)
3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid is a complex organic compound that features a thiazolidinone ring, an imine group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a thiol under acidic conditions.
Introduction of the Imine Group: The imine group is introduced by reacting the thiazolidinone intermediate with an aldehyde or ketone.
Attachment of the Hydroxyphenyl Group: This step involves the coupling of the hydroxyphenyl group to the imine-thiazolidinone intermediate, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Final Assembly: The final step involves the acylation of the intermediate with propanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent.
Biological Studies: It is used to investigate enzyme inhibition and protein interactions.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins, altering their function and activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)butanoic acid
- 3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)pentanoic acid
Uniqueness
The unique combination of the thiazolidinone ring, imine group, and hydroxyphenyl group in 3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid provides it with distinct chemical properties and biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C14H15N3O5S |
|---|---|
Molecular Weight |
337.35 g/mol |
IUPAC Name |
3-[[2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H15N3O5S/c18-9-3-1-8(2-4-9)16-14-17-13(22)10(23-14)7-11(19)15-6-5-12(20)21/h1-4,10,18H,5-7H2,(H,15,19)(H,20,21)(H,16,17,22) |
InChI Key |
QJVWNENZVKBHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(S2)CC(=O)NCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


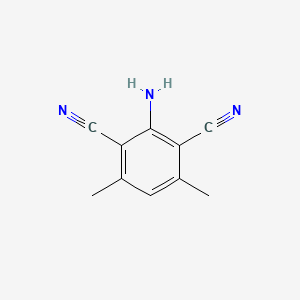
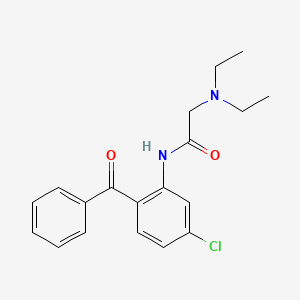
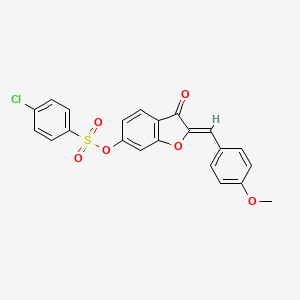
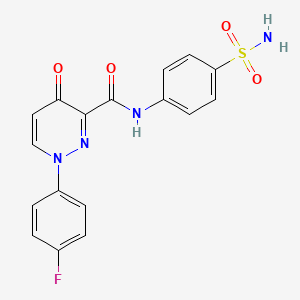

![(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12218323.png)
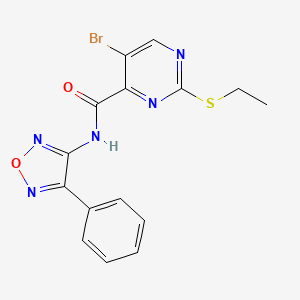
![7-(3-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12218333.png)
![2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12218341.png)
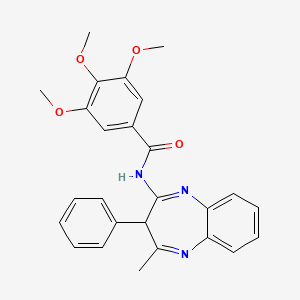
![4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12218350.png)
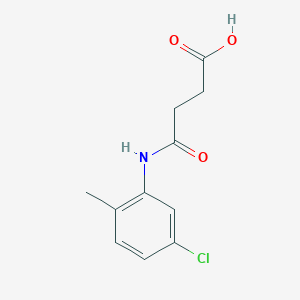
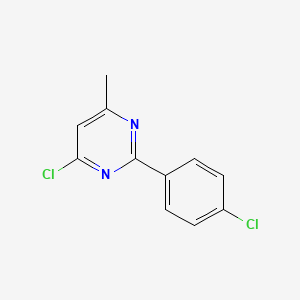
![5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione](/img/structure/B12218372.png)
